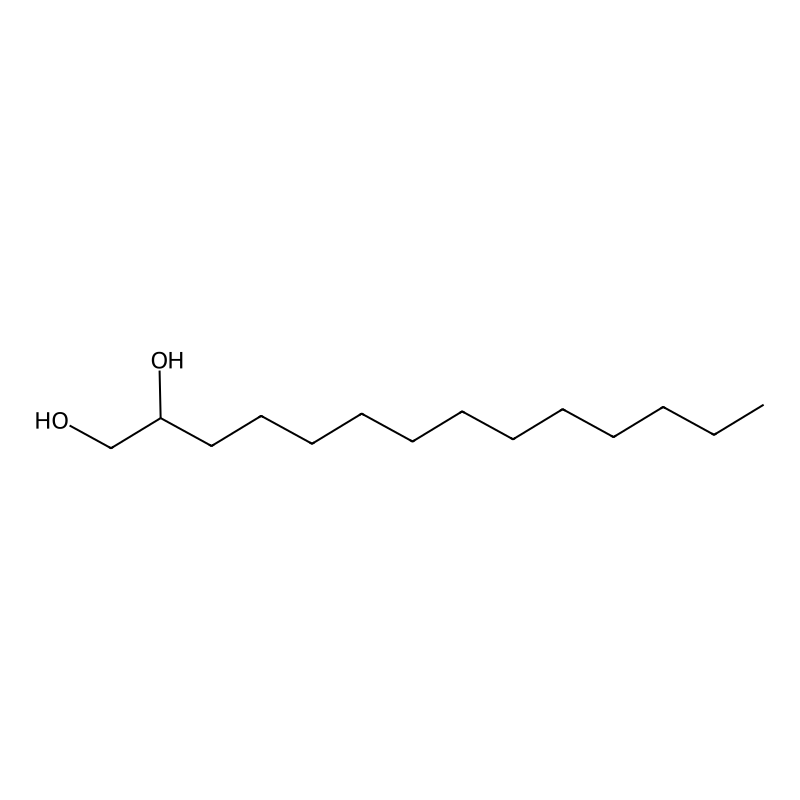1,2-Tetradecanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
1,2-Tetradecanediol, also known as tetradecane-1,2-diol, is a long-chain aliphatic diol with the molecular formula and a molecular weight of approximately 230.39 g/mol. This compound features two hydroxyl groups located on the first and second carbon atoms of a tetradecane chain. The structure can be represented by the InChI code: InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3 .
- Material Science Applications: A study published in the journal ACS Nano (2017) mentions 1,2-Tetradecanediol as a potential ligand for stabilizing magnetic iron oxide nanoparticles []. These nanoparticles have applications in magnetic resonance imaging (MRI) and targeted drug delivery.
Note
Further research is needed to understand the specific role and effectiveness of 1,2-Tetradecanediol in this application.
- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes. For example, treatment with potassium permanganate can convert 1,2-tetradecanediol into tetradecanal.
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the synthesis of surfactants and plasticizers.
- Dehydration: Under acidic conditions, 1,2-tetradecanediol can undergo dehydration to form alkenes.
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 1,2-tetradecanediol exhibits antimicrobial properties, making it a candidate for applications in personal care products and pharmaceuticals. Its ability to disrupt microbial membranes has been noted in various studies. Additionally, it may possess anti-inflammatory effects, though further research is required to fully elucidate its biological mechanisms .
1,2-Tetradecanediol can be synthesized through several methods:
- Reduction of Fatty Acids: Tetradecanoic acid (myristic acid) can be reduced using lithium aluminum hydride or borane to yield 1,2-tetradecanediol.
- Hydrolysis of Tetradecene: Tetradecene can be reacted with water in the presence of an acid catalyst to produce 1,2-tetradecanediol.
- Biocatalytic Methods: Enzymatic reduction processes have been explored for synthesizing this compound from fatty acids or their derivatives .
1,2-Tetradecanediol finds applications in various fields:
- Cosmetics and Personal Care: Used as an emollient and skin conditioning agent due to its moisturizing properties.
- Surfactants: It is utilized in the formulation of surfactants and emulsifiers for cleaning products.
- Pharmaceuticals: Its antimicrobial properties make it suitable for use in topical formulations.
These applications leverage its chemical stability and biological activity .
Studies on the interactions of 1,2-tetradecanediol with biological systems have shown potential synergies with other compounds. Its incorporation into formulations can enhance the efficacy of active ingredients by improving skin penetration or stability. Additionally, studies have indicated that it may interact favorably with certain preservatives and stabilizers used in cosmetic formulations .
Several compounds share structural similarities with 1,2-tetradecanediol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Dodecanol | C12H26O | Shorter chain length; used as a surfactant. |
| 1-Hexadecanol | C16H34O | Longer chain length; used in cosmetics and lubricants. |
| 1-Octadecanol | C18H38O | Used as an emulsifier; exhibits similar properties but has a longer carbon chain. |
Uniqueness of 1,2-Tetradecanediol:
While similar compounds serve various functions primarily as alcohols or surfactants, the unique positioning of hydroxyl groups at both terminal ends of the tetradecane chain allows for distinct chemical reactivity and biological activity. This positioning enhances its effectiveness as a moisturizer and antimicrobial agent compared to other fatty alcohols .







